Veratraldehyde, (5-nitro-2-pyridyl)hydrazone
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Overview
Description
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone is a chemical compound that combines veratraldehyde and a hydrazone derivative. The hydrazone derivative, (5-nitro-2-pyridyl)hydrazone, is known for its applications in various chemical reactions and biological activities .
Preparation Methods
The synthesis of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone typically involves the reaction of veratraldehyde with 5-nitro-2-pyridylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for hydrazones often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield and purity of the product .
Chemical Reactions Analysis
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-pyridyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-pyridyl derivatives.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which can interfere with enzymatic activities and cellular processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can induce oxidative stress and cell death .
Comparison with Similar Compounds
Veratraldehyde, (5-nitro-2-pyridyl)hydrazone can be compared with other similar compounds such as:
Veratraldehyde: A precursor in the synthesis of the hydrazone derivative, known for its use as a flavorant and odorant.
(5-nitro-2-pyridyl)hydrazone: A hydrazone derivative with similar chemical properties and biological activities.
Pyrazole derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, known for their diverse biological activities.
The uniqueness of this compound lies in its combination of veratraldehyde and the hydrazone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
28058-37-9 |
---|---|
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C14H14N4O4/c1-21-12-5-3-10(7-13(12)22-2)8-16-17-14-6-4-11(9-15-14)18(19)20/h3-9H,1-2H3,(H,15,17)/b16-8- |
InChI Key |
MRQJAFVCQWRYMV-PXNMLYILSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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